rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate,trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate, trans: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a bromomethyl group attached to a cyclohexyl ring, which is further connected to a tert-butyl and N-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate, trans typically involves the reaction of tert-butyl carbamate with N-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods: In an industrial setting, the production of rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate, trans may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions: rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate, trans undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or hydroxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products: The major products formed from these reactions include substituted carbamates, oxides, hydroxides, and amine derivatives .
Scientific Research Applications
rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate, trans has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate, trans involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The compound can also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
- tert-butylN-methyl-N-[(1r,4r)-4-(chloromethyl)cyclohexyl]carbamate
- tert-butylN-methyl-N-[(1r,4r)-4-(iodomethyl)cyclohexyl]carbamate
- tert-butylN-methyl-N-[(1r,4r)-4-(hydroxymethyl)cyclohexyl]carbamate
Comparison: rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate, trans is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C13H24BrNO2 |
---|---|
Molecular Weight |
306.24 g/mol |
IUPAC Name |
tert-butyl N-[4-(bromomethyl)cyclohexyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H24BrNO2/c1-13(2,3)17-12(16)15(4)11-7-5-10(9-14)6-8-11/h10-11H,5-9H2,1-4H3 |
InChI Key |
RZIXXAPKWNPGLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(CC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.